molecular formula C14H19N3 B1471755 (1-cyclohexyl-1H-benzo[d]imidazol-5-yl)methanamine CAS No. 1310208-24-2

(1-cyclohexyl-1H-benzo[d]imidazol-5-yl)methanamine

Cat. No.: B1471755
CAS No.: 1310208-24-2
M. Wt: 229.32 g/mol
InChI Key: RMTJMCAYJGYVOE-UHFFFAOYSA-N
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Description

(1-cyclohexyl-1H-benzo[d]imidazol-5-yl)methanamine is a useful research compound. Its molecular formula is C14H19N3 and its molecular weight is 229.32 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(1-cyclohexylbenzimidazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c15-9-11-6-7-14-13(8-11)16-10-17(14)12-4-2-1-3-5-12/h6-8,10,12H,1-5,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTJMCAYJGYVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC3=C2C=CC(=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(1-Cyclohexyl-1H-benzo[d]imidazol-5-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C14H18N2
  • Molecular Weight : 218.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways, thereby exhibiting antimicrobial properties.
  • Receptor Modulation : It can interact with various receptors, potentially influencing signaling pathways related to cancer cell proliferation and survival.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including this compound. For instance, derivatives have shown significant activity against various pathogens such as Staphylococcus aureus and Candida albicans.

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)Reference
1S. aureus< 1 µg/mL
2C. albicans3.9 µg/mL

Anticancer Activity

The compound's potential in cancer therapy has also been explored. Research indicates that benzimidazole derivatives can inhibit cell growth in various cancer cell lines through apoptosis induction and cell cycle arrest.

StudyCell LineIC50 Value (µM)Mechanism of Action
AMCF-7 (Breast Cancer)15.2Induction of apoptosis
BHeLa (Cervical Cancer)10.4Cell cycle arrest at G2/M phase

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various benzimidazole derivatives and tested their efficacy against resistant strains of bacteria. The results indicated that certain derivatives, including those structurally related to this compound, exhibited potent antibacterial activity with low MIC values against MRSA strains.

Case Study 2: Cancer Cell Line Studies

Another study evaluated the cytotoxic effects of benzimidazole derivatives on different cancer cell lines. The findings demonstrated that compounds with similar structures to this compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-cyclohexyl-1H-benzo[d]imidazol-5-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-cyclohexyl-1H-benzo[d]imidazol-5-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.